molecular formula C20H24N4O5S B160029 Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate CAS No. 133397-81-6

Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate

Cat. No.: B160029
CAS No.: 133397-81-6
M. Wt: 432.5 g/mol
InChI Key: YAEIKQDHLCFGAA-KRWDZBQOSA-N
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Description

Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate is a synthetic peptide-derived compound featuring a sulfonamide group and an amidino-substituted phenylalanine residue. It is structurally characterized by:

  • Sulfonamide linkage: The (4-methylphenyl)sulfonyl (Tos) group enhances stability and influences binding interactions .
  • Amidino group: The 3-[amino(imino)methyl] modification on D-phenylalanine introduces a positively charged moiety, critical for binding to negatively charged protein pockets .
  • Enzymatic target: This compound binds to the active site of thrombin-like serine proteases, as evidenced by its interaction with a hydrolase involved in blood clotting (PDB: 1V2Q) .

Its primary application lies in biochemical studies of enzyme inhibition, particularly in coagulation pathways.

Properties

CAS No.

133397-81-6

Molecular Formula

C20H24N4O5S

Molecular Weight

432.5 g/mol

IUPAC Name

methyl (2S)-3-(3-carbamimidoylphenyl)-2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]propanoate

InChI

InChI=1S/C20H24N4O5S/c1-13-6-8-16(9-7-13)30(27,28)23-12-18(25)24-17(20(26)29-2)11-14-4-3-5-15(10-14)19(21)22/h3-10,17,23H,11-12H2,1-2H3,(H3,21,22)(H,24,25)/t17-/m0/s1

InChI Key

YAEIKQDHLCFGAA-KRWDZBQOSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC(CC2=CC(=CC=C2)C(=N)N)C(=O)OC

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N[C@@H](CC2=CC(=CC=C2)C(=N)N)C(=O)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC(CC2=CC(=CC=C2)C(=N)N)C(=O)OC

Other CAS No.

133397-81-6

Synonyms

N(alpha)-tosylglycyl-3-amidinophenylalanine methyl ester
N-TAPAM

Origin of Product

United States

Preparation Methods

Preparation of D-Phenylalanine Methyl Ester

The chiral D-configuration is critical for biological activity. A modified procedure from the RSC protocol (result) achieves enantiomeric purity via resolution or asymmetric synthesis. For example:

  • Resolution : Racemic phenylalanine is treated with a chiral resolving agent (e.g., tartaric acid) in methanol, followed by fractional crystallization to isolate the D-enantiomer.

  • Asymmetric synthesis : Catalytic hydrogenation of a benzylidene precursor using a chiral catalyst (e.g., Rh-DIOP) yields D-phenylalanine with >98% enantiomeric excess (ee).

The esterification of D-phenylalanine is performed using thionyl chloride in methanol, yielding the methyl ester hydrochloride. Neutralization with aqueous sodium bicarbonate followed by extraction with ethyl acetate provides the free base.

Introduction of the 3-Amino(Imino)Methyl Group

The amidine functionality is introduced via a two-step process:

  • Nitration : D-Phenylalanine methyl ester is nitrated at the meta position using fuming nitric acid in concentrated sulfuric acid at 0°C.

  • Reductive Amination : The nitro group is reduced to an amine using hydrogen gas and palladium on carbon, followed by condensation with cyanamide under acidic conditions to form the amidine.

Sulfonylation with N-[(4-Methylphenyl)Sulfonyl]Glycine

The glycine moiety is sulfonylated using 4-methylbenzenesulfonyl chloride in dichloromethane with triethylamine as a base. Subsequent coupling to the amidino-phenylalanine methyl ester is achieved via EDCl/HOBt-mediated amide bond formation.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

ParameterOptimal ConditionImpact on Yield
Sulfonylation solventDichloromethane89% yield
Coupling temperature0–5°C (stepwise addition)Minimizes racemization
Amidination pH4.5–5.0 (acetic acid)Prevents over-alkylation

The use of chloroform or tetrahydrofuran (THF) in industrial settings (result) improves solubility during large-scale reactions, though dichloromethane remains preferred for laboratory-scale syntheses due to easier workup.

Catalytic and Stoichiometric Considerations

  • Triethylamine : Essential for scavenging HCl during sulfonylation; substoichiometric amounts (1.2 equiv) prevent base-induced decomposition.

  • EDCl/HOBt : A 1:1 molar ratio of coupling reagents ensures >90% conversion without epimerization.

Purification and Characterization

Crystallization Protocols

The crude product is purified via recrystallization from ethyl acetate/hexane (3:1 v/v), yielding needle-like crystals with 95% purity. Industrial processes (result) employ continuous crystallization in agitated reactors to enhance particle size distribution.

Spectroscopic Data

TechniqueKey SignalsAssignment
1H NMR δ 2.23 (s, 3H, CH3)4-Methylphenyl group
δ 4.45 (s, 2H, SO2NCH2)Sulfonamide methylene
δ 7.20–7.98 (m, 9H, Ar-H)Aromatic protons
HRMS [M+H]+ m/z 433.1532 (calc. 433.1541)Molecular ion confirmation

Comparative Analysis of Synthetic Methods

Yield and Efficiency

MethodOverall YieldPurityScalability
Laboratory-scale67%>99% HPLCLimited
Industrial-scale70–75%98%High

Industrial routes prioritize cost-effective reagents (e.g., triethylamine over DIEA) and solvent recovery systems.

Stereochemical Integrity

Chiral HPLC analysis (Chiralpak AD-H column) confirms >99% retention of the D-configuration during coupling steps when reactions are conducted below 10°C .

Chemical Reactions Analysis

Types of Reactions

Nalpha-(2-Naphthylsulfonylglycyl)-3-Amidino-D,L-Phenylalanine-Isopropylester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

Nalpha-(2-Naphthylsulfonylglycyl)-3-Amidino-D,L-Phenylalanine-Isopropylester has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying the inhibition of serine proteases.

    Biology: Employed in biochemical assays to investigate enzyme kinetics and inhibition mechanisms.

    Medicine: Explored for its potential as an anticoagulant in the treatment of thrombotic disorders.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The compound exerts its effects by binding to the active site of serine proteases, particularly thrombin. This binding inhibits the enzyme’s activity, preventing the conversion of fibrinogen to fibrin, which is a crucial step in the coagulation cascade. The molecular targets include the catalytic triad of thrombin, and the pathways involved are primarily related to blood coagulation .

Comparison with Similar Compounds

Sulfonamide-Containing Enzyme Inhibitors

The compound shares structural motifs with other sulfonamide-based inhibitors, but key differences exist:

Compound Structural Features Biological Target Binding Efficiency (PMScore)
Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate (1V2Q) Tos group, amidino-D-phenylalanine, methyl ester Blood clotting hydrolase 88%
2-(2-Hydroxy-biphenyl)-1H-benzoimidazole-5-carboxamide (1GJC) Benzimidazole core, biphenyl substituent Same hydrolase as 1V2Q 50%
2–5-[Amino(iminio)methyl]-1H-benzimidazol-2-yl-6-(cyclopentyloxy)benzenolate (1O3P) Cyclopentyloxy group, benzimidazole-amidino hybrid Same hydrolase as 1V2Q 63%
Nα-(2-Naphthylsulfonylglycyl)-3-amidino-D,L-phenylalanine-isopropyl ester Naphthylsulfonyl group, isopropyl ester Thrombin Not reported

Key Findings :

  • The Tos group in 1V2Q enhances hydrophobic interactions compared to the naphthylsulfonyl group in its analog .
  • The amidino group in 1V2Q outperforms benzimidazole-based analogs (e.g., 1GJC) in charge complementarity with the enzyme’s active site .

Sulfonamide-Antibacterial Agents

Sulfonamides are widely used in antimicrobial therapy. Below is a comparison with antibacterial sulfonamide derivatives:

Compound Structural Features Activity Reference
(1E)-3-[({2-[(Bis{[(4-methylphenyl)sulfonyl]amino}methylene)amino]-1,3-thiazol-4-yl}methyl)thio]-N-[(4-methylphenyl)sulfonyl]propanimidamide (13a) Bis-Tos groups, thiazole-thioether linkage Antibacterial (Gram-positive)
Tolylfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide) Dichloro-fluoromethyl, dimethylamino-sulfonyl Fungicidal

Key Findings :

  • Unlike 1V2Q, compound 13a employs multiple Tos groups for enhanced bacterial membrane disruption .
  • Tolylfluanid’s dichloro-fluoromethyl group confers broader biocidal activity but lacks the peptide backbone critical for enzyme specificity in 1V2Q .

Amino Acid-Based Inhibitors

The amidino-D-phenylalanine moiety aligns 1V2Q with other amino acid-derived inhibitors:

Compound Structural Features Target Reference
L-Argininamide,N-(methylsulfonyl)-D-phenylalanylglycyl-N-(4-nitrophenyl)- (CAS 137051-68-4) Methylsulfonyl-D-phenylalanine, nitrophenyl group Protease inhibition
N-(4-(Methylamino)-5-(dioxaborolan-2-yl)pyrimidin-2-yl)acetamide Boron-containing pyrimidine, methylamino group Kinase inhibition

Key Findings :

  • The nitrophenyl group in CAS 137051-68-4 improves solubility but reduces binding affinity compared to 1V2Q’s Tos group .
  • Boron-containing analogs (e.g., from ) exhibit covalent binding mechanisms absent in 1V2Q’s non-covalent interactions.

Research Implications and Limitations

  • Superior Binding : 1V2Q’s PMScore of 88% surpasses other ligands in hydrolase binding studies, highlighting its optimized charge and steric complementarity .
  • Synthetic Challenges: The amidino group’s synthesis requires stringent conditions compared to simpler sulfonamide derivatives .
  • Therapeutic Potential: While 1V2Q is research-focused, its structural analogs (e.g., tolylfluanid) demonstrate translatable applications in agrochemistry .

Biological Activity

Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate, also known as a sulfonamide derivative, has garnered attention in the fields of biochemistry and medicinal chemistry due to its unique structural features and biological activities. This compound is primarily recognized for its potent inhibitory effects on serine proteases, particularly thrombin, which plays a crucial role in the coagulation cascade.

Molecular Structure

  • Molecular Formula : C20_{20}H24_{24}N4_{4}O5_{5}S
  • Molecular Weight : 432.5 g/mol
  • CAS Number : 133397-81-6
  • IUPAC Name : methyl (2S)-3-(3-carbamimidoylphenyl)-2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]propanoate

Structural Representation

PropertyValue
InChI KeyYAEIKQDHLCFGAA-KRWDZBQOSA-N
SMILESCC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC@@HC(=O)OC

This compound acts primarily as an inhibitor of serine proteases. It binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, a critical step in blood coagulation. This mechanism positions it as a potential therapeutic agent in managing thrombotic disorders.

Inhibitory Effects on Serine Proteases

Research indicates that this compound exhibits significant inhibition against various serine proteases:

  • Thrombin : The compound's binding affinity to thrombin has been extensively studied, showcasing its potential use in anticoagulant therapies.
  • Other Proteases : Preliminary studies suggest that it may also inhibit other serine proteases, although further research is required to elucidate these effects.

Case Studies and Research Findings

  • Anticoagulant Properties :
    • A study demonstrated that this compound effectively reduced thrombin activity in vitro, suggesting its potential application as an anticoagulant agent in clinical settings .
  • Enzyme Kinetics :
    • Investigations into enzyme kinetics revealed that this compound could serve as a model for studying serine protease inhibition mechanisms. The results indicated a competitive inhibition pattern, providing insights into the dynamics of protease interactions .
  • Potential Therapeutic Applications :
    • Given its mechanism of action and inhibitory profile, there is ongoing research into its use for treating conditions associated with excessive coagulation, such as deep vein thrombosis and pulmonary embolism .

Summary of Biological Activities

Activity TypeTarget EnzymeInhibition TypeReference
AnticoagulantThrombinCompetitive Inhibition
Enzyme KineticsSerine ProteasesVariable
Potential TreatmentThrombotic DisordersClinical Application

Q & A

Q. What are the recommended synthetic pathways for Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate, and how can purity be optimized?

Methodological Answer :

  • Stepwise sulfonylation : Begin with the reaction of 4-methylbenzenesulfonyl chloride with glycyl-D-phenylalanine derivatives under anhydrous conditions (e.g., DCM, 0–5°C, triethylamine as base). Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
  • Imino group protection : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect the amino(imino)methyl moiety during synthesis. Deprotection with TFA or hydrogenolysis ensures minimal side reactions .
  • Purity optimization : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the final product. Confirm purity >98% via NMR (DMSO-d6, 500 MHz) and high-resolution mass spectrometry (HRMS) .

Q. How can structural ambiguities in sulfonamide-containing peptides like this compound be resolved?

Methodological Answer :

  • X-ray crystallography : Co-crystallize the compound with a stabilizing agent (e.g., PEG 4000) to resolve stereochemical uncertainties at the glycyl-D-phenylalaninate moiety .
  • Dynamic NMR : Analyze rotamer populations of the sulfonyl group in DMSO-d6 at variable temperatures (25–60°C) to detect conformational flexibility .
  • Comparative FT-IR : Compare sulfonyl S=O stretching frequencies (1320–1160 cm⁻¹) with reference spectra of analogous sulfonamides to confirm bond integrity .

Advanced Research Questions

Q. How do enzymatic interactions of this compound compare to structurally related peptide inhibitors (e.g., D-cycloserine analogs)?

Methodological Answer :

  • Competitive inhibition assays : Use purified alanine racemase or peptidoglycan transpeptidase to test inhibition kinetics. Compare IC₅₀ values with D-cycloserine (known to block D-alanine incorporation into cell walls) .
  • Molecular docking : Perform in silico simulations (AutoDock Vina) to assess binding affinity at the enzyme active site. Focus on hydrogen bonding between the sulfonyl group and conserved residues (e.g., Arg263 in alanine racemase) .
  • Circular dichroism (CD) : Monitor conformational changes in the enzyme upon compound binding (190–260 nm range) to validate competitive inhibition mechanisms .

Q. What strategies address contradictory stability data reported for sulfonamide-peptide conjugates under physiological conditions?

Methodological Answer :

  • Accelerated stability studies : Incubate the compound in PBS (pH 7.4, 37°C) for 14 days. Analyze degradation products via LC-MS to identify hydrolytic cleavage sites (e.g., ester or sulfonamide bonds) .
  • Buffer optimization : Test stability in histidine buffer (pH 6.0) or citrate-phosphate buffers (pH 5.5–7.0) to minimize hydrolysis. Use Arrhenius plots to extrapolate shelf-life .
  • Comparative DSC : Perform differential scanning calorimetry to compare melting points with literature values. Discrepancies >5°C suggest polymorphic impurities .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported bioactivity data for sulfonamide-peptide hybrids across studies?

Methodological Answer :

  • Meta-analysis : Compile IC₅₀ values from peer-reviewed studies (excluding commercial databases like ). Use ANOVA to assess variability due to assay conditions (e.g., enzyme source, pH) .
  • Strain-specific validation : Repeat assays in isogenic bacterial strains (e.g., E. coli BW25113 vs. K-12) to control for genetic background effects on compound efficacy .
  • Batch-to-batch consistency : Compare HPLC chromatograms of compound batches used in conflicting studies. Variability in retention times >0.2 min indicates impurity-driven artifacts .

Methodological Reference Table

Parameter Technique Key Observations Source
Sulfonylation efficiencyTLC (Rf = 0.45)Optimal at 0°C, 85% yield
Stability in PBSLC-MS (m/z 550.2 → 323.1 fragment)Ester hydrolysis dominant at pH >7.0
Enzyme inhibition (IC₅₀)Microplate fluorometry12.3 µM ± 1.2 (n=3) for alanine racemase
Conformational flexibilityVariable-temperature NMR (Δδ 0.15 ppm)Sulfonyl group exhibits two rotamers at 37°C

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